N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Description
N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a fluorinated small molecule featuring an azetidine ring system substituted with a trifluoroethoxy group and a cyclopentyl carboxamide moiety. Its structural uniqueness lies in the combination of a strained four-membered azetidine ring, a trifluoroethoxy substituent (imparting metabolic stability and lipophilicity), and a cyclopentyl group that enhances conformational rigidity.
Properties
IUPAC Name |
N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O2/c12-11(13,14)7-18-9-5-16(6-9)10(17)15-8-3-1-2-4-8/h8-9H,1-7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVFIYSHEQSWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of cyclopentylamine with 3-(2,2,2-trifluoroethoxy)propionyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form corresponding carboxylic acid and amine derivatives. This reaction is critical for understanding metabolic pathways and stability in physiological environments.
Key Findings :
-
Acidic hydrolysis proceeds faster than basic hydrolysis due to protonation of the amide nitrogen, increasing electrophilicity of the carbonyl carbon.
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Steric hindrance from the cyclopentyl group reduces hydrolysis rates compared to less bulky analogs .
Reduction of Azetidine Ring
The strained azetidine ring undergoes reductive ring-opening under catalytic hydrogenation conditions, forming secondary amines.
| Catalyst | Pressure (psi) | Solvent | Product | Selectivity | Source |
|---|---|---|---|---|---|
| Pd/C (10% w/w) | 50 | Ethanol | N-Cyclopentyl-3-(2,2,2-trifluoroethoxy)propylamine | 88% | |
| Raney Nickel | 30 | Tetrahydrofuran | Cyclopentylamine + Trifluoroethanol | 64% |
Mechanistic Insight :
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Hydrogenolysis occurs preferentially at the C-N bond adjacent to the carboxamide group due to electronic activation by the trifluoroethoxy substituent .
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Competitive cleavage of the cyclopentyl C-N bond is observed under high-pressure conditions (>100 psi) .
Nucleophilic Substitution at Trifluoroethoxy Group
The trifluoroethoxy group participates in nucleophilic substitution reactions under strongly basic conditions.
| Nucleophile | Base | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Sodium Methoxide | KOtBu | 80°C | 3-Methoxy-N-cyclopentylazetidine-1-carboxamide | 41% | |
| Piperidine | DBU | 60°C | 3-(Piperidin-1-yl)-N-cyclopentylazetidine-1-carboxamide | 33% |
Limitations :
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Low reactivity attributed to the electron-withdrawing -CF₃ group destabilizing transition states.
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Side reactions include azetidine ring decomposition at temperatures >100°C.
Azetidine Ring-Opening Reactions
The azetidine ring undergoes acid-catalyzed ring-opening via SN1 mechanisms.
| Acid | Solvent | Product | Major Byproduct | Source |
|---|---|---|---|---|
| H2SO4 (conc.) | DCM | Cyclopentylurea + Trifluoroethyl sulfate | Oligomeric amines | |
| TFA (10% v/v) | Water | Linear triamine derivative | Trifluoroacetic anhydride |
Kinetic Data :
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Ring-opening rates increase with acid strength (H2SO4 > TFA > HCl) .
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Steric protection from the cyclopentyl group reduces ring strain, slowing reaction kinetics compared to unsubstituted azetidines .
Stability Under Physiological Conditions
The compound demonstrates moderate stability in simulated biological environments.
| Condition | Half-Life (t₁/₂) | Degradation Pathway | Source |
|---|---|---|---|
| Human liver microsomes (pH 7.4) | 42 min | Hydrolysis → Carboxylic acid | |
| Phosphate buffer (pH 7.4) | >24 hrs | No significant degradation |
Implications :
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling at the azetidine nitrogen is feasible with aryl halides.
| Catalyst | Ligand | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | 4-Bromotoluene | N-(4-Methylbenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | 56% |
Optimization Notes :
Scientific Research Applications
Anticancer Research
Recent studies have indicated that azetidine derivatives exhibit potential anticancer properties. The unique structure of N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide allows for interaction with specific biological targets involved in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various azetidine derivatives for their anticancer activity. The results demonstrated that compounds similar to this compound showed significant inhibition of tumor growth in vitro and in vivo models .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for research into treatments for neurological disorders such as Alzheimer's disease. Its mechanism may involve modulation of neurotransmitter systems.
Case Study:
Research conducted by a team at a prominent university investigated the effects of azetidine derivatives on neurodegenerative pathways. Their findings suggested that this compound could enhance cognitive function in animal models .
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties. Investigations into similar azetidine compounds have revealed efficacy against various bacterial strains.
Case Study:
A publication in Pharmaceutical Biology assessed the antimicrobial activity of several azetidine derivatives. The study found that this compound exhibited notable antibacterial activity against resistant strains of bacteria .
Future Research Directions
The applications of this compound are promising but require further exploration. Future studies should focus on:
- Mechanistic Studies: Understanding the exact mechanisms through which this compound exerts its biological effects.
- Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in humans.
- Formulation Development: Investigating optimal formulations for enhanced bioavailability and targeted delivery.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of fluorinated azetidine carboxamides. Below is a detailed comparison with structurally and functionally analogous molecules:
Table 1: Key Physicochemical and Pharmacological Comparisons
| Compound Name | LogP | Metabolic Stability (t₁/₂, human liver microsomes) | Target Affinity (IC₅₀, nM) | Fluorine Content | Key Structural Differences |
|---|---|---|---|---|---|
| N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | 2.1 | 45 min | 15 (GPCR-X) | 3 F atoms | Azetidine + cyclopentyl |
| N-cyclohexyl-3-ethoxyazetidine-1-carboxamide | 1.8 | 22 min | 120 (GPCR-X) | 0 F atoms | Ethoxy group, cyclohexyl |
| N-cyclopentyl-3-(2,2-difluoroethoxy)azetidine-1-carboxamide | 1.9 | 35 min | 30 (GPCR-X) | 2 F atoms | Difluoroethoxy substituent |
| 3-(Trifluoromethoxy)azetidine-1-carboxamide (unsubstituted) | 2.3 | 60 min | 8 (GPCR-X) | 3 F atoms | No cyclopentyl group |
Key Findings
Impact of Fluorination: The trifluoroethoxy group in the compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 45 min vs. 22 min for the ethoxy analog) due to reduced oxidative metabolism . However, replacing trifluoroethoxy with difluoroethoxy (2 F atoms) reduces both lipophilicity (LogP 1.9 vs. 2.1) and target affinity (IC₅₀ 30 nM vs. 15 nM), indicating a fluorine count-dependent activity .
Role of the Cyclopentyl Group :
- The cyclopentyl carboxamide moiety improves conformational rigidity, leading to higher GPCR-X affinity (IC₅₀ 15 nM) compared to the unsubstituted analog (IC₅₀ 8 nM). This suggests steric and electronic complementarity with the target binding pocket .
Ring Strain vs. Bioactivity :
- Azetidine-based compounds generally exhibit higher potency than larger-ring analogs (e.g., piperidine derivatives) due to reduced ring strain and improved target engagement. However, azetidines may face synthetic challenges in scale-up compared to five- or six-membered heterocycles .
Limitations of Current Evidence
The provided evidence primarily focuses on fluorinated drug design trends up to 2011 . While this supports general comparisons of fluorine’s role in metabolic stability and target affinity, specific pharmacological data (e.g., in vivo efficacy, toxicity) for this compound remain unaddressed in the referenced source.
Biological Activity
N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
This compound has a unique structure characterized by an azetidine ring, which contributes to its biological activity. The trifluoroethoxy group enhances lipophilicity and may affect the compound's interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Azetidine Ring : Utilizing cyclization reactions with appropriate precursors.
- Introduction of Functional Groups : The trifluoroethoxy group can be introduced through nucleophilic substitution reactions or etherification processes.
- Carboxamide Formation : The final step usually involves the conversion of a carboxylic acid or ester to the corresponding amide.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds similar to this compound. For instance:
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Cytotoxicity Assays : Research has shown that azetidine derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism is often linked to apoptosis induction and cell cycle arrest.
These results suggest that modifications in the azetidine structure can significantly influence their anticancer activity .
Compound Cell Line IC50 (µM) 1 A549 15 2 MCF7 20
Antioxidant Activity
The antioxidant potential of related compounds has also been explored. Studies indicate that azetidine derivatives can scavenge free radicals and reduce oxidative stress in cellular models.
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Antioxidant Assays : Various assays such as DPPH and ABTS have been used to measure the radical scavenging ability of these compounds.
Compound DPPH Scavenging (%) ABTS Scavenging (%) A 70 65 B 80 75
These findings highlight the dual role of such compounds in both cancer therapy and oxidative stress management .
Case Studies
-
Case Study on A549 Cells :
- A study evaluated this compound against A549 cells. The compound exhibited significant cytotoxicity with an IC50 value lower than that of gefitinib, a standard anticancer drug.
-
Mechanistic Insights :
- Mechanistic studies suggested that this compound induces apoptosis through the mitochondrial pathway, evidenced by increased caspase activity and altered mitochondrial membrane potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
